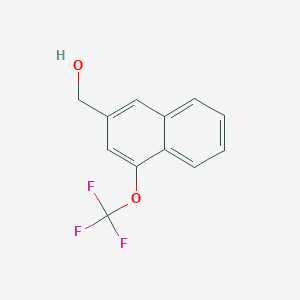
1-(Trifluoromethoxy)naphthalene-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-3-methanol is an organic compound with the chemical formula C12H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a methanol group at the third position
Preparation Methods
The synthesis of 1-(Trifluoromethoxy)naphthalene-3-methanol typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the methanol group. One common synthetic route includes the following steps:
Methanol Addition: The methanol group is then introduced at the third position of the naphthalene ring through a substitution reaction.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-3-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-3-methanol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-3-methanol can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)benzene: Lacks the naphthalene ring, resulting in different chemical properties.
1-(Trifluoromethoxy)naphthalene: Lacks the methanol group, affecting its reactivity and applications.
1-(Methoxy)naphthalene-3-methanol: Lacks the trifluoromethoxy group, leading to different physical and chemical properties.
The presence of both the trifluoromethoxy and methanol groups in this compound makes it unique and versatile for various applications .
Properties
Molecular Formula |
C12H9F3O2 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6,16H,7H2 |
InChI Key |
BANVQZFJDYCSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



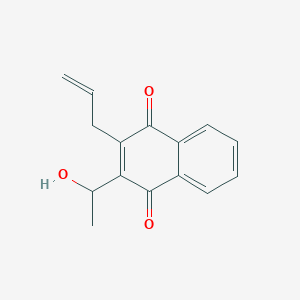
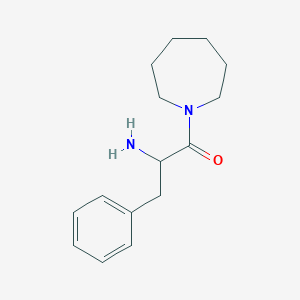

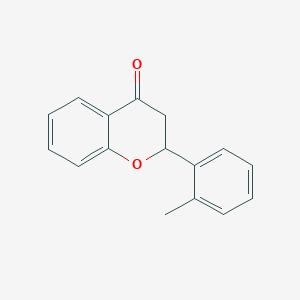
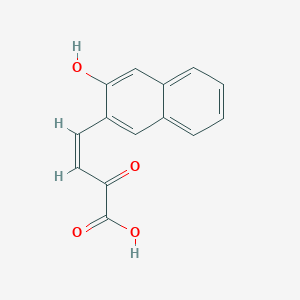
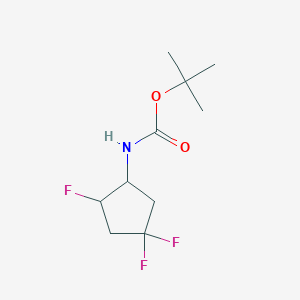
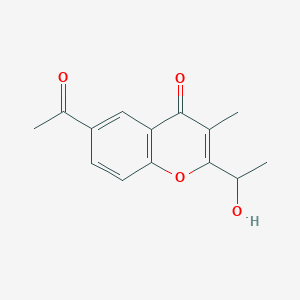
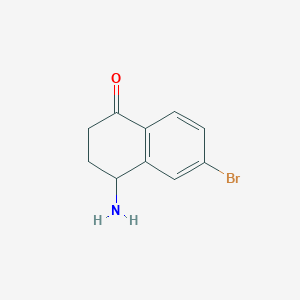

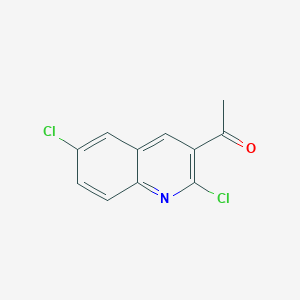
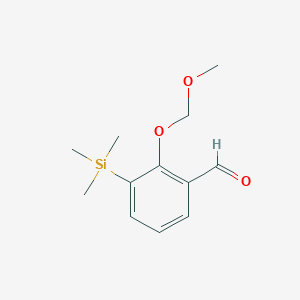
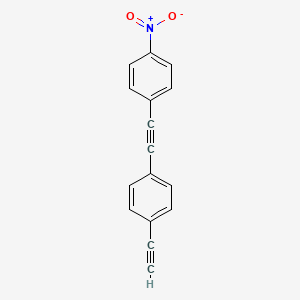
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
